3-Methoxyisoquinolin-5-ylboronic acid
CAS No.: 2096337-30-1
Cat. No.: VC2722787
Molecular Formula: C10H10BNO3
Molecular Weight: 203 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096337-30-1 |
|---|---|
| Molecular Formula | C10H10BNO3 |
| Molecular Weight | 203 g/mol |
| IUPAC Name | (3-methoxyisoquinolin-5-yl)boronic acid |
| Standard InChI | InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3 |
| Standard InChI Key | VTDNRNDXZFEULW-UHFFFAOYSA-N |
| SMILES | B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O |
| Canonical SMILES | B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O |
Introduction
3-Methoxyisoquinolin-5-ylboronic acid is an organoboron compound that features a unique structural combination of an isoquinoline moiety and a boronic acid functional group. This compound is particularly notable for its applications in organic synthesis, especially in cross-coupling reactions where it serves as a key intermediate for forming carbon-carbon bonds. The chemical structure of this compound can be represented by the formula C₁₀H₁₀BNO₃, with a methoxy group positioned at the 3-position of the isoquinoline ring .
Functional Groups
The compound contains an alkoxy group (methoxy) and a boronic acid group, which are crucial for its reactivity in various chemical reactions .
Synthesis Methods
The synthesis of 3-Methoxyisoquinolin-5-ylboronic acid typically involves boronation processes. One common method includes heating a mixture of isoquinoline derivatives with boron reagents in the presence of a palladium catalyst under an inert atmosphere. Techniques like microwave irradiation can enhance yields and reduce reaction times significantly.
Applications in Organic Synthesis
This compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a key intermediate for forming carbon-carbon bonds. The conditions for these reactions, including temperature, solvent choice, and catalyst type, are critical for optimizing yields.
Hazards and Safety
3-Methoxyisoquinolin-5-ylboronic acid is classified as a substance that can cause respiratory tract irritation (H335), skin corrosion/irritation (H315), and serious eye damage/eye irritation (H319) . Proper handling and safety precautions are necessary when working with this compound.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BNO₃ |
| Molecular Weight | 203 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 422.9 ± 48.0 °C at 760 mmHg |
| CAS Number | 2096337-30-1 |
| Purity | >95% |
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